(E)-1-bromohept-2-ene
Overview
Description
(E)-1-Bromohept-2-ene is an organic compound with the molecular formula C7H13Br. It is a bromoalkene, characterized by the presence of a bromine atom attached to an alkene chain. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which affects the compound’s physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-Bromohept-2-ene can be synthesized through various methods. One common approach involves the bromination of hept-2-ene. This reaction typically uses bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of hept-2-ene, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled bromination. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (E)-1-Bromohept-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form hept-2-yne.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Addition: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Substitution: Hept-2-ol (with OH-), Hept-2-yl cyanide (with CN-).
Elimination: Hept-2-yne.
Addition: 1,2-Dibromoheptane (with Br2).
Scientific Research Applications
(E)-1-Bromohept-2-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: this compound can be used in the modification of biomolecules, aiding in the study of biological pathways and interactions.
Medicine: The compound’s derivatives may have potential pharmaceutical applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-1-Bromohept-2-ene depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkyne via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
(Z)-1-Bromohept-2-ene: The (Z)-isomer has the substituents on the same side of the double bond, leading to different physical and chemical properties.
1-Bromoheptane: A saturated bromoalkane with no double bond, exhibiting different reactivity.
Hept-2-ene: The parent alkene without the bromine substituent, showing different reactivity in addition reactions.
Uniqueness: (E)-1-Bromohept-2-ene is unique due to its (E)-configuration, which influences its reactivity and the types of reactions it can undergo. The presence of both a bromine atom and a double bond allows for a diverse range of chemical transformations, making it a versatile compound in organic synthesis.
Properties
IUPAC Name |
(E)-1-bromohept-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWNFMPKLXRVOQC-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C=C/CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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